molecular formula C8H6FN3O2 B13226191 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid

2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid

Cat. No.: B13226191
M. Wt: 195.15 g/mol
InChI Key: JWHDWRWJCPSSHC-UHFFFAOYSA-N
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Description

2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system with a fluorine atom at the 4-position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the fluorine atom and the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety may facilitate interactions with biological molecules. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-chloro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
  • 2-{4-bromo-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
  • 2-{4-methyl-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid

Uniqueness

2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs .

Biological Activity

2-{4-Fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its therapeutic implications.

Chemical Structure and Properties

The compound features a unique imidazo[4,5-c]pyridine core, which is known for its diverse biological activities. The presence of the fluorine atom at the 4-position enhances its pharmacological profile by influencing lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Notably, it has been studied for its role in inhibiting specific kinases that are crucial in inflammatory responses and cancer progression.

  • Kinase Inhibition : The compound has shown promise as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key player in inflammatory signaling pathways. Inhibition of IRAK4 can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancer .
  • Cell Proliferation : Studies indicate that this compound may affect cell proliferation by targeting pathways associated with growth factor signaling. Its effects on various cancer cell lines have been documented, suggesting a possible role in cancer therapy .
  • Inflammatory Response Modulation : The compound's ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating inflammatory disorders such as rheumatoid arthritis and psoriasis .

In Vitro Studies

Recent studies have demonstrated the potency of this compound against several cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.45IRAK4 inhibition
MCF7 (Breast Cancer)0.32Induction of apoptosis
THP-1 (Monocyte)0.25Inhibition of TNF-alpha production

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of rheumatoid arthritis. Treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups, highlighting its potential as a therapeutic agent for autoimmune conditions.

Properties

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

2-(4-fluoroimidazo[4,5-c]pyridin-1-yl)acetic acid

InChI

InChI=1S/C8H6FN3O2/c9-8-7-5(1-2-10-8)12(4-11-7)3-6(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

JWHDWRWJCPSSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)CC(=O)O)F

Origin of Product

United States

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